1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Model Membrane Studies:

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid, a crucial component of cell membranes. Due to its well-defined structure and ability to form stable bilayers, DPPE is widely used in scientific research as a component of model membranes. These simplified systems mimic the basic structure and function of natural cell membranes, allowing researchers to study various cellular processes in a controlled environment.

For instance, DPPE-containing model membranes can be employed to:

- Investigate the interaction of drugs and other molecules with membranes: Researchers can use DPPE-based systems to understand how drugs bind to and interact with membranes, aiding in drug development and understanding their mechanisms of action.

- Study membrane protein function: By incorporating membrane proteins into DPPE-containing membranes, scientists can examine their activity, structure, and interactions with other biomolecules, providing insights into their cellular roles.

Other Applications:

Beyond model membranes, DPPE finds application in other areas of scientific research, including:

- Delivery systems: DPPE can be used in the development of drug delivery systems, such as liposomes, which can encapsulate and deliver therapeutic agents to specific cells.

- Sensor development: DPPE's properties can be exploited in the design of biosensors for detecting various molecules, leveraging its ability to interact with specific biomolecules and alter its characteristics.

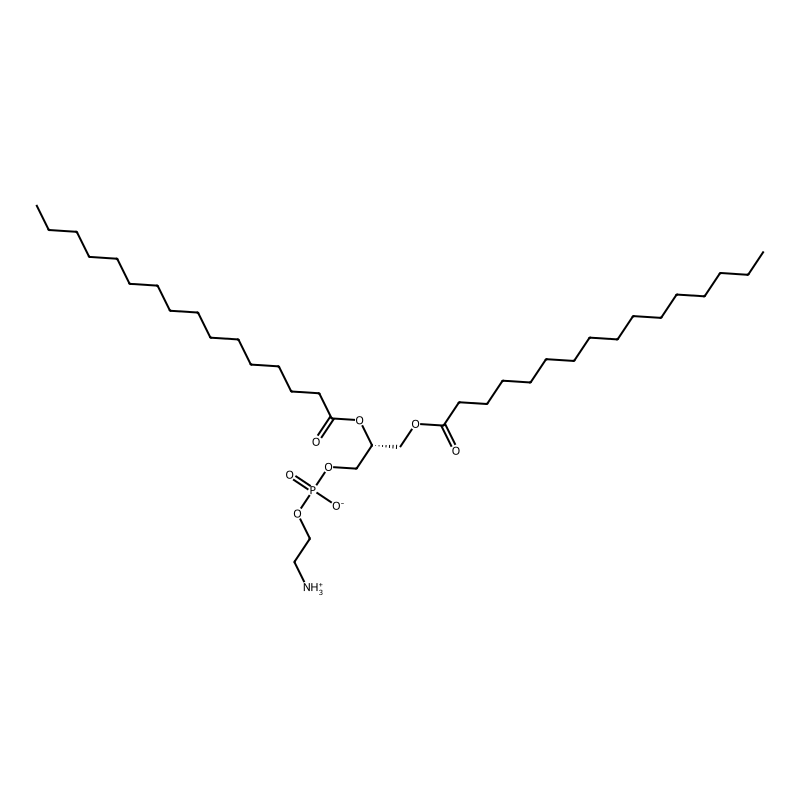

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a phospholipid, a type of lipid molecule that is a crucial component of cell membranes []. It belongs to the class of glycerophosphoethanolamines (PE) within phospholipids []. DPPE is not naturally abundant in cells but is a synthetic molecule commonly used in scientific research [].

Molecular Structure Analysis

The DPPE molecule has a complex structure with three main regions:

Glycerol Backbone

The core of the molecule is a sn-glycerol molecule, meaning the hydroxyl groups are positioned specifically on the second and third carbons [].

Fatty Acid Chains

Two palmitoyl fatty acid chains (16 carbons each) are esterified to the first and second carbon positions of the glycerol backbone []. These long, hydrocarbon chains are hydrophobic (water-fearing).

Phosphoethanolamine Headgroup

A phosphate group is linked to the third carbon of the glycerol backbone. This phosphate group is further attached to an ethanolamine molecule containing an amino group (NH2), which is hydrophilic (water-loving) [].

The key feature of DPPE's structure is its amphipathic nature. The fatty acid chains are hydrophobic, while the headgroup is hydrophilic. This allows DPPE molecules to self-assemble in aqueous environments, with the hydrophobic tails oriented inwards and the hydrophilic headgroups facing outwards, forming structures like bilayers that mimic the structure of cell membranes [].

Chemical Reactions Analysis

Synthesis

DPPE can be synthesized through various methods, including acylation of sn-glycero-3-phosphate with palmitoyl chloride []. However, the specific details of the synthesis may vary depending on the desired purity and application.

Decomposition

Phospholipids like DPPE can undergo hydrolysis, where the ester bonds between the fatty acids and the glycerol backbone are broken down by water molecules in a reaction catalyzed by enzymes called phospholipases []. This process plays a role in cell signaling and membrane turnover.

(Equation for Hydrolysis):

R1-COO-CH2 + H2O --> R1-COOH + HO-CH2-CH(OH)-CH2-OPO3- (where R1 represents the fatty acid chain) []

Physical and Chemical Properties

DPPE's primary function in scientific research lies in its ability to form artificial bilayer membranes. These bilayer membranes mimic the structure of natural cell membranes and can be used for various purposes, including:

Studying membrane protein function

Researchers can incorporate purified membrane proteins into DPPE bilayers to study their activity and interactions with other molecules.

Drug discovery

DPPE bilayers can be used as a model system to test the interaction of potential drugs with cell membranes.

Understanding membrane dynamics

By studying the behavior of DPPE bilayers, researchers can gain insights into the physical properties and dynamics of cell membranes.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

Resveratrol, Butylated Hydroxylanisole, and Tert-Butylhydroquinone on

Carboxymethyl 1,2-Dipalmitoyl-sn-Glycero-3-Phosphatidylethanolamine Formation. J

Food Sci. 2019 Aug;84(8):2042-2049. doi: 10.1111/1750-3841.14668. Epub 2019 Jul

17. PubMed PMID: 31313292.

2: Koehn JT, Beuning CN, Peters BJ, Dellinger SK, Van Cleave C, Crick DC, Crans

DC. Investigating Substrate Analogues for Mycobacterial MenJ: Truncated and

Partially Saturated Menaquinones. Biochemistry. 2019 Mar 26;58(12):1596-1615.

doi: 10.1021/acs.biochem.9b00007. Epub 2019 Mar 6. PubMed PMID: 30789743.

3: Arvayo-Zatarain JA, Favela-Rosales F, Contreras-Aburto C, Urrutia-Bañuelos E,

Maldonado A. Molecular dynamics simulation study of the effect of halothane on

mixed DPPC/DPPE phospholipid membranes. J Mol Model. 2018 Dec 15;25(1):4. doi:

10.1007/s00894-018-3890-6. PubMed PMID: 30554281.

4: Lechner BD, Biehl P, Ebert H, Werner S, Meister A, Hause G, Bacia K,

Tschierske C, Blume A. Controlling the Miscibility of X-Shaped Bolapolyphiles in

Lipid Membranes by Varying the Chemical Structure and Size of the Polyphile Polar

Headgroup. J Phys Chem B. 2018 Dec 6;122(48):10861-10871. doi:

10.1021/acs.jpcb.8b08582. Epub 2018 Nov 26. PubMed PMID: 30407826.

5: Peters BJ, Van Cleave C, Haase AA, Hough JPB, Giffen-Kent KA, Cardiff GM,

Sostarecz AG, Crick DC, Crans DC. Structure Dependence of Pyridine and Benzene

Derivatives on Interactions with Model Membranes. Langmuir. 2018 Jul

31;34(30):8939-8951. doi: 10.1021/acs.langmuir.8b01661. Epub 2018 Jul 19. PubMed

PMID: 29958493; PubMed Central PMCID: PMC6106790.

6: Bartelds R, Nematollahi MH, Pols T, Stuart MCA, Pardakhty A, Asadikaram G,

Poolman B. Niosomes, an alternative for liposomal delivery. PLoS One. 2018 Apr

12;13(4):e0194179. doi: 10.1371/journal.pone.0194179. eCollection 2018. PubMed

PMID: 29649223; PubMed Central PMCID: PMC5896898.

7: Bäckström E, Hamm G, Nilsson A, Fihn BM, Strittmatter N, Andrén P, Goodwin

RJA, Fridén M. Uncovering the regional localization of inhaled salmeterol

retention in the lung. Drug Deliv. 2018 Nov;25(1):838-845. doi:

10.1080/10717544.2018.1455762. PubMed PMID: 29587546; PubMed Central PMCID:

PMC6058612.

8: Franzé S, Marengo A, Stella B, Minghetti P, Arpicco S, Cilurzo F.

Hyaluronan-decorated liposomes as drug delivery systems for cutaneous

administration. Int J Pharm. 2018 Jan 15;535(1-2):333-339. doi:

10.1016/j.ijpharm.2017.11.028. Epub 2017 Nov 13. PubMed PMID: 29146539.

9: Broniatowski M, Binczycka M, Wójcik A, Flasiński M, Wydro P. Polycyclic

aromatic hydrocarbons in model bacterial membranes - Langmuir monolayer studies.

Biochim Biophys Acta Biomembr. 2017 Dec;1859(12):2402-2412. doi:

10.1016/j.bbamem.2017.09.017. Epub 2017 Sep 20. PubMed PMID: 28939381.

10: Sezgin E, Schneider F, Zilles V, Urbančič I, Garcia E, Waithe D, Klymchenko

AS, Eggeling C. Polarity-Sensitive Probes for Superresolution Stimulated Emission

Depletion Microscopy. Biophys J. 2017 Sep 19;113(6):1321-1330. doi:

10.1016/j.bpj.2017.06.050. Epub 2017 Jul 19. PubMed PMID: 28734477; PubMed

Central PMCID: PMC5607142.